2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Medicinal Chemistry
Nitrogen-containing heterocycles are organic compounds featuring a ring structure composed of at least one nitrogen atom in addition to carbon atoms. These structures are of paramount importance in the field of medicinal chemistry, forming the core scaffold of a vast number of pharmaceuticals. chemsrc.comnih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59-60% of unique small-molecule drugs contain a nitrogen heterocycle. nih.govresearchgate.net Their prevalence is attributed to several key factors. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets like proteins and nucleic acids. researchgate.netfoliamedica.bg This ability to form hydrogen bonds is crucial for the anti-cancer activity of many such agents. foliamedica.bg
Furthermore, the presence of nitrogen atoms influences the physicochemical properties of the molecule, such as stability, solubility, and lipophilicity, which are critical for a compound's journey through the human body. These heterocyclic systems are found in a wide array of natural products, including alkaloids, vitamins, and antibiotics, which have inspired the development of numerous synthetic drugs. nih.govresearchgate.net The structural diversity of nitrogen heterocycles allows for fine-tuning of biological activity, making them a "privileged structure" in drug design and discovery. nih.govnih.gov
Overview of Tetrahydropyrimidine (B8763341) Scaffolds as Privileged Structures in Bioactive Compounds
Within the large family of nitrogen heterocycles, the tetrahydropyrimidine (THPM) scaffold is a six-membered ring containing two nitrogen atoms and is recognized for its significant therapeutic potential. foliamedica.bgipb.pt THPM derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. foliamedica.bgnih.gov The synthesis of these compounds is often achieved through multicomponent reactions like the Biginelli reaction, which allows for the efficient creation of a diverse library of derivatives. foliamedica.bgresearchgate.net
The biological versatility of the tetrahydropyrimidine core has made it a focal point of research. For instance, certain derivatives have shown the ability to act as calcium channel modulators, while others display potent antiviral activity. nih.govnih.gov The ability to readily modify the structure at various positions on the ring enables chemists to optimize pharmacological activity and develop compounds with improved efficacy and selectivity. This has cemented the tetrahydropyrimidine scaffold as another privileged structure in the pursuit of novel therapeutic agents. researchgate.net
Structural Elucidation and Stereochemical Considerations for 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol
The specific compound of interest, this compound, is a derivative of the tetrahydropyrimidine core. Its structure consists of the saturated six-membered ring with an amino group at the 2-position and a hydroxyl group at the 5-position. Despite the established importance of the parent scaffold, detailed experimental data on the structural elucidation of this specific molecule is notably scarce in published scientific literature.
Structural Features: The molecule's backbone is the 1,4,5,6-tetrahydropyrimidine (B23847) ring. The 2-amino group confers a guanidino-like functionality within the cyclic structure. The 5-ol (hydroxyl) group introduces a key functional group that can participate in hydrogen bonding and potentially influence the molecule's interaction with biological targets.
Stereochemical Considerations: The presence of the hydroxyl group on the C5 carbon atom makes this carbon a stereocenter. Consequently, this compound can exist as a pair of enantiomers: (R)-2-amino-1,4,5,6-tetrahydropyrimidin-5-ol and (S)-2-amino-1,4,5,6-tetrahydropyrimidin-5-ol. The specific stereochemistry can be critical for biological activity, as enantiomers of a drug often exhibit different pharmacological and toxicological profiles. nih.gov However, to date, there are no published studies detailing the separation of these enantiomers or the investigation of their individual properties.
A comprehensive structural elucidation would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the connectivity and chemical environment of the atoms. X-ray crystallography would be required to determine the precise three-dimensional structure and absolute stereochemistry. The absence of such data in the literature indicates a significant gap in the fundamental characterization of this compound.
Table 1: Predicted Physicochemical Properties of this compound Note: These properties are computationally predicted and await experimental verification.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₄H₉N₃O |
| Molecular Weight | 115.14 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 70.6 Ų |
| LogP (Predicted) | -1.5 to -2.0 |
Historical Trajectory of Academic Research on this compound and Related Tetrahydropyrimidine Analogs
The academic investigation of tetrahydropyrimidine derivatives has a long history, with foundational synthesis methods being developed over a century ago. However, the specific research trajectory for this compound is virtually nonexistent in peer-reviewed literature.
Scholarly interest in related structures dates back several decades. For example, a study published in 1968 detailed the preparation and reaction of a constitutional isomer, 2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidine. nih.gov Research continued to evolve, and by 1997, studies were being conducted on various tetrahydropyrimidine derivatives to explore their potential as selective muscarinic agonists for treating cognitive deficits. nih.gov More recent research, such as a 2024 study, has focused on new synthetic methods for N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines. researchgate.net
This timeline demonstrates a sustained interest in the 2-amino-tetrahydropyrimidine core and its functionalized analogs. Despite this, this compound appears to have been overlooked by the academic community. There are no prominent early or recent studies focusing on its synthesis, characterization, or potential applications. Its existence is noted primarily in chemical databases, identified by its CAS number (19622-93-6), but it lacks a body of research to provide historical context. chemsrc.com
Current Gaps and Future Directions in Scholarly Investigations Pertaining to this compound
The lack of dedicated research on this compound presents clear gaps in the scientific understanding of this molecule. These gaps also highlight promising avenues for future investigation.
Current Gaps:
Validated Synthetic Route: There is no established and optimized method for the synthesis of this specific compound reported in the literature.
Physicochemical and Structural Characterization: Essential experimental data, including melting point, boiling point, solubility, and comprehensive spectroscopic analysis (NMR, IR, etc.), is missing. No X-ray crystal structure is available to confirm its three-dimensional arrangement.
Stereoselective Synthesis and Analysis: Methods for the stereoselective synthesis of the (R) and (S) enantiomers have not been developed, and their individual properties remain unknown.
Biological Activity Screening: The compound has not been systematically evaluated for potential pharmacological activities, despite the known bioactivity of its parent scaffold.
Future Directions: Future research should aim to fill these knowledge gaps. The development of an efficient synthetic pathway is the first critical step. Following a successful synthesis, a thorough characterization using modern analytical techniques is necessary. Subsequent research should focus on developing methods for stereoselective synthesis or chiral separation to isolate and study the individual enantiomers.
Given the diverse bioactivities of related tetrahydropyrimidines, a broad screening of this compound for various pharmacological effects (e.g., anticancer, antimicrobial, enzyme inhibition) is a logical and compelling direction. Such studies could uncover novel therapeutic potential for this under-investigated molecule and expand the chemical space of bioactive tetrahydropyrimidines.
Table of Mentioned Compounds
Structure
3D Structure
Properties
CAS No. |
19622-93-6 |
|---|---|
Molecular Formula |
C4H9N3O |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
2-amino-1,4,5,6-tetrahydropyrimidin-5-ol |
InChI |
InChI=1S/C4H9N3O/c5-4-6-1-3(8)2-7-4/h3,8H,1-2H2,(H3,5,6,7) |
InChI Key |
SRBOTHNAQBMOJA-UHFFFAOYSA-N |
SMILES |
C1C(CN=C(N1)N)O |
Canonical SMILES |
C1C(CN=C(N1)N)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 1,4,5,6 Tetrahydropyrimidin 5 Ol and Its Derivatives
Direct Cyclization Strategies for the 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol Core
Direct cyclization methods involve the formation of the tetrahydropyrimidine (B8763341) ring from linear precursors in a single, definitive ring-closing step. These strategies are often efficient and provide straightforward access to the target scaffold.
The reaction of guanidine (B92328) with bifunctional electrophiles is a fundamental and widely used method for constructing the 2-aminopyrimidine (B69317) ring system. To synthesize the this compound core, this strategy would employ guanidine as the nitrogen-containing component that forms the C2, N1, and N3 atoms of the ring. The appropriate precursor would be a three-carbon chain with electrophilic centers at the 1 and 3 positions and a hydroxyl group at the C2 position.
A suitable precursor for this reaction is 1,3-dihalo-2-propanol (e.g., 1,3-dichloro-2-propanol). The condensation reaction proceeds via nucleophilic attack by the nitrogen atoms of guanidine on the terminal electrophilic carbons of the propane (B168953) derivative, leading to the cyclization and formation of the desired heterocyclic ring.
A similar synthesis of 2-aminopyrimidine derivatives involves the condensation of chalcones with guanidine hydrochloride in an alcoholic solvent. researchgate.net This highlights the versatility of guanidine in forming pyrimidine (B1678525) rings with various substitution patterns. The synthesis of related cyclic guanidines, specifically 2-arylamino-1,4,5,6-tetrahydropyrimidines, has also been reported, further demonstrating the utility of this approach. researchgate.net
Table 1: Representative Synthesis of 2-Aminopyrimidine Derivatives via Guanidine Condensation
| Entry | Aldehyde Precursor | Carbonyl Precursor | Catalyst/Solvent | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl Cyanoacetate | Alkaline Ethanol | 2-amino-5-cyano-6-hydroxy-4-phenylpyrimidine | - |
| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Alkaline Ethanol | 2-amino-4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidine | - |
| 3 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Alkaline Ethanol | 2-amino-5-cyano-6-hydroxy-4-(4-methoxyphenyl)pyrimidine | - |
Data adapted from studies on three-component Biginelli-type condensations involving guanidine hydrochloride. nih.gov
An alternative direct cyclization strategy begins with a pre-formed 1,3-diaminopropane (B46017) backbone. For the synthesis of the target compound, the key starting material is 1,3-diaminopropan-2-ol. This precursor can be synthesized through methods such as the ring-opening of epichlorohydrin (B41342) with an amine, followed by reduction. researchgate.net
With 1,3-diaminopropan-2-ol in hand, the final cyclization step involves introducing the C2 carbon atom along with its appended amino group. This is typically achieved using reagents such as cyanogen (B1215507) bromide (BrCN) or S-methylisothiourea. The reaction involves the nucleophilic attack of the primary amines of the diaminopropane (B31400) derivative on the cyclizing agent, leading to the formation of the 2-amino-1,4,5,6-tetrahydropyrimidine ring. This method is effective for creating the cyclic guanidine functionality embedded within the tetrahydropyrimidine core.
Studies have demonstrated the synthesis of various 2-substituted-1,4,5,6-tetrahydropyrimidines by reacting 1,3-diaminopropane with a range of aromatic and heterocyclic aldehydes, indicating the robustness of using 1,3-diaminopropane derivatives as foundational precursors. researchgate.net
Table 2: Synthesis of Tetrahydropyrimidines from 1,3-Diaminopropane and Aldehydes
| Entry | Aldehyde | Solvent | Method | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Aqueous Medium | Ultrasonic Irradiation | 92 |
| 2 | 4-Methylbenzaldehyde | Aqueous Medium | Ultrasonic Irradiation | 90 |
| 3 | 4-Nitrobenzaldehyde | Aqueous Medium | Ultrasonic Irradiation | 94 |
| 4 | 2-Hydroxybenzaldehyde | Aqueous Medium | Ultrasonic Irradiation | 88 |
Data derived from the eco-friendly synthesis of tetrahydropyrimidine derivatives. researchgate.net
Multi-Component Reaction (MCR) Pathways for Tetrahydropyrimidine Synthesis
Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecules. These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.
The Biginelli reaction, first reported in 1891, is a classic MCR that traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgamazonaws.com To adapt this reaction for the synthesis of the 2-amino-tetrahydropyrimidine scaffold, guanidine is used in place of urea. nih.gov
The standard Biginelli reaction yields a dihydropyrimidine, which is an unsaturated ring, and typically results in substitution at the C4 and C6 positions. amazonaws.com Synthesizing the saturated this compound structure via this method would require significant modifications, such as using a different 1,3-dicarbonyl equivalent that can introduce a hydroxyl group at the C5 position and a subsequent reduction step to saturate the ring. Researchers have developed two-step and four-step methods using the Biginelli reaction with protected guanidines to synthesize a range of 2-imino-5-carboxy-3,4-dihydropyrimidines, demonstrating the adaptability of the reaction. nih.gov
Table 3: Synthesis of Tetrahydropyrimidine Derivatives via Biginelli Reaction Variants
| Entry | Aldehyde | Carbonyl Compound | Catalyst | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ethyl Benzoylacetate | DABCO | 95 |
| 2 | 3,4-Dimethoxybenzaldehyde | Ethyl Benzoylacetate | DABCO | 92 |
| 3 | 4-Methylbenzaldehyde | Ethyl Benzoylacetate | DABCO | 90 |
| 4 | 3-Nitrobenzaldehyde | Ethyl Benzoylacetate | HCl | 78 |
Data from the synthesis of new tetrahydropyrimidine derivatives using DABCO or HCl as catalysts. nih.gov
Beyond the Biginelli reaction, other three-component strategies have been developed for the synthesis of 2-aminopyrimidine analogs. One such approach involves the reaction of an enaminone, malononitrile, and a primary amine under solvent-free conditions to yield 2-aminopyridine (B139424) derivatives, which share structural similarities with pyrimidines. nih.gov
A more direct route to 2-aminopyrimidine structures is a three-component assembly using an aldehyde, malononitrile, and guanidine. researchgate.net This method provides an expedient pathway to diversely substituted 2-aminopyrimidine-5-carbonitriles. The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of guanidine and subsequent cyclization and tautomerization to yield the final product. While this method typically produces an aromatic pyrimidine ring, modifications to the starting materials and reaction conditions could potentially lead to the corresponding saturated tetrahydropyrimidine analogs.
Precursor-Based Synthetic Routes to this compound
Precursor-based routes involve the synthesis of a key intermediate which is then converted to the final target molecule. This approach allows for greater control over the stereochemistry and functional group placement. A relevant example from the literature is the preparation of 2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidine, an isomer of the target compound. nih.gov The synthetic logic employed in such a synthesis could be adapted. For instance, a route could begin with the synthesis of a suitable pyrimidine precursor that already contains the desired 2-amino group. This precursor could then undergo functional group manipulations, such as the introduction of a hydroxyl group at the C5 position and the reduction of the pyrimidine ring to the tetrahydropyrimidine state.
Another precursor-based approach involves the synthesis of a tetrahydropyrimidoazepine-based folate analog, where a key step is the regiospecific alkylation of a dienolate generated from a tetrahydroazepinone precursor. documentsdelivered.com This highlights how complex scaffolds containing a tetrahydropyrimidine ring can be built by first constructing a key precursor and then elaborating it to the final structure.
Synthesis from 1,4,5,6-Tetrahydro-5-hydroxypyrimidine Intermediates
One of the most direct methods for synthesizing the target compound involves the cyclization of a C3 fragment that already contains the hydroxyl group at the central carbon. The key precursor for this approach is 1,3-diamino-2-propanol (B154962). google.comresearchgate.net This commercially available or readily synthesized starting material provides the C4-C5(OH)-C6 backbone of the final tetrahydropyrimidine ring. google.comncats.io
The synthesis proceeds via the reaction of 1,3-diamino-2-propanol with a reagent that provides the C2 carbon of the ring, effectively acting as a guanidinylation agent. A common and effective reagent for this transformation is cyanogen bromide (BrCN). The reaction mechanism involves the nucleophilic attack of the primary amino groups of the diamine onto the cyanogen bromide, leading to a cyclization event that forms the 2-imino-1,4,5,6-tetrahydropyrimidin-5-ol intermediate. This imino form exists in tautomeric equilibrium with the more stable this compound.
Alternative reagents for this cyclization include S-methylisothiourea sulfate, which can also react with 1,3-diamines to form the 2-aminotetrahydropyrimidine (B8312123) ring system. This method is advantageous as it avoids the use of the highly toxic cyanogen bromide.
Table 1: Synthesis via Cyclization of 1,3-Diamino-2-propanol
| Reactant 1 | Reactant 2 | Key Transformation | Product |
| 1,3-Diamino-2-propanol | Cyanogen Bromide (BrCN) | Guanidinylation and Cyclization | This compound |
| 1,3-Diamino-2-propanol | S-Methylisothiourea sulfate | Cyclocondensation | This compound |
Reduction of Pyrimidine Esters to Tetrahydropyrimidine Derivatives
An alternative approach begins with a more oxidized, aromatic pyrimidine ring, specifically a pyrimidine-5-carboxylate ester. nih.govsemanticscholar.org This strategy involves a two-stage reduction process: first, the reduction of the ester group to a primary alcohol, and second, the reduction of the pyrimidine ring to its saturated tetrahydropyrimidine form.
The starting material, such as ethyl 2-amino-pyrimidine-5-carboxylate, undergoes reduction with a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄). researchgate.net The first equivalent of the reducing agent will typically reduce the ester moiety at the C5 position to a hydroxymethyl group, yielding (2-aminopyrimidin-5-yl)methanol.
Subsequent and more forceful reduction conditions with excess LiAlH₄ can then reduce the aromatic pyrimidine ring. researchgate.net Research on the reduction of similar pyrimidine derivatives has shown that LiAlH₄ can reduce the C4=C5 and N1=C6 double bonds, leading to the formation of the 1,4,5,6-tetrahydropyrimidine (B23847) ring system. researchgate.net This comprehensive reduction of both the ester and the ring system in a single pot, or in a stepwise manner, provides a viable route to this compound derivatives.
Table 2: Synthesis via Reduction of a Pyrimidine Precursor
| Starting Material | Reagent | Intermediate Product | Final Product |
| Ethyl 2-amino-pyrimidine-5-carboxylate | LiAlH₄ (controlled) | (2-Aminopyrimidin-5-yl)methanol | This compound |
| Ethyl 2-amino-pyrimidine-5-carboxylate | LiAlH₄ (excess) | Not isolated | This compound |
Ring-Opening Reactions Leading to this compound Derivatives
Domino reactions involving the ring-opening of a strained heterocycle by a binucleophile offer an elegant method for constructing more complex cyclic systems. nih.gov For the synthesis of this compound, a suitable strategy involves the ring-opening of an epoxide precursor with guanidine.
In this proposed pathway, a precursor such as a protected glycidylamine (e.g., N-Boc-2,3-epoxypropylamine) is treated with guanidine. Guanidine, acting as the N-C-N nucleophile, attacks one of the electrophilic carbons of the oxirane ring. This nucleophilic attack results in the opening of the three-membered ring. The newly freed alkoxide can then participate in an intramolecular cyclization with the other end of the guanidine moiety, or a subsequent cyclization step under basic or thermal conditions, to form the six-membered tetrahydropyrimidine ring. This domino sequence establishes the desired 2-amino and 5-hydroxy functionalities simultaneously. Such ring-opening polymerization strategies are noted for their efficiency in synthesizing poly(amino acids) and can be adapted for small molecule heterocyclic synthesis. researchgate.netnih.gov
Table 3: Proposed Synthesis via Epoxide Ring-Opening
| Epoxide Precursor | Binucleophile | Key Reaction Type | Resulting Structure |
| N-protected Glycidylamine | Guanidine | Nucleophilic Ring-Opening / Intramolecular Cyclization | N-protected this compound |
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
The C5 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-. The preparation of enantiomerically pure forms is crucial for pharmacological studies and is achieved through two main strategies: direct stereoselective synthesis or the separation (resolution) of a racemic mixture.
Stereoselective Synthesis relies on using a chiral starting material or a chiral catalyst to control the stereochemical outcome of the reaction. The most straightforward approach is a substrate-controlled synthesis starting from an enantiopure precursor. By utilizing either (R)- or (S)-1,3-diamino-2-propanol as the starting material in the cyclization reaction described in section 2.3.1, the chirality of the C5-hydroxyl group is pre-determined, leading directly to the corresponding enantiomer of the final product.
Chiral Resolution involves the separation of a racemic mixture of the target compound. Several techniques are available for resolving cyclic amino alcohols. acs.org
Classical Resolution: This involves reacting the racemic amino alcohol with a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid, to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the pure enantiomers.
Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. nih.gov The racemic mixture is passed through a column where the enantiomers interact differently with the chiral environment, causing them to elute at different times.
Kinetic Resolution: This method uses a chiral catalyst or enzyme to selectively react with one enantiomer in the racemic mixture at a faster rate than the other. rsc.org For example, an acylative kinetic resolution can be employed where a chiral catalyst selectively acylates one enantiomer, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. rsc.orgfrontiersin.org
Table 4: Comparison of Methods for Obtaining Enantiopure this compound
| Method | Principle | Advantages | Considerations |
| Stereoselective Synthesis | Use of a chiral starting material (e.g., (R)-1,3-diamino-2-propanol) to directly form one enantiomer. | High enantiomeric purity in the product; efficient. | Requires access to enantiopure starting materials. |
| Classical Resolution | Formation and separation of diastereomeric salts using a chiral acid. | Well-established, scalable technique. | Can be labor-intensive; success depends on crystallization properties. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | High separation efficiency; applicable to small quantities. | Can be costly for large-scale separations; requires specialized equipment. |
| Kinetic Resolution | Selective reaction of one enantiomer with a chiral reagent or catalyst. rsc.org | Can provide high enantiomeric excess for both the product and unreacted starting material. | Maximum theoretical yield for one enantiomer is 50%; requires careful control of reaction conversion. |
Chemical Reactivity and Derivatization of 2 Amino 1,4,5,6 Tetrahydropyrimidin 5 Ol
Functionalization at the Exocyclic 2-Amino Group
The exocyclic 2-amino group is a primary nucleophilic site in the molecule, making it susceptible to reactions with various electrophiles. This allows for the introduction of a wide array of substituents, thereby modifying the compound's physicochemical properties.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the 2-amino group can be readily alkylated or acylated. N-alkylation introduces alkyl groups, which can alter the lipophilicity and steric profile of the molecule. Such modifications are crucial in the design of bioactive compounds as they can influence receptor binding and metabolic stability. While specific examples for the direct N-alkylation of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol are not extensively documented in publicly available literature, the reactivity of similar 2-aminopyrimidine (B69317) systems suggests that this transformation is feasible under standard alkylating conditions. For instance, studies on fused tetrahydropyrimidine (B8763341) systems like 2-amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines have shown that alkylation can occur at the exocyclic amino group. researchgate.net
N-acylation, the introduction of an acyl group, is another important transformation. The reaction of 2-amino-1,4,5,6-tetrahydropyrimidines with isocyanates provides a route to N-substituted derivatives. researchgate.net This reaction is a type of N-acylation where the amino group attacks the electrophilic carbon of the isocyanate. The resulting urea (B33335) linkage can be a key structural motif in various biologically active molecules. The acylation of 2-aminopyrimidine derivatives has been studied, and it has been noted that reaction conditions can influence the outcome, with some conditions leading to di-acylation. researchgate.net
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Related 2-Aminopyrimidine Scaffolds
| Reactant | Reagent | Product Type | Reference |
| 2-Amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine | Alkyl halide | N-Alkylated derivative | researchgate.net |
| 2-Amino-1,4,5,6-tetrahydropyrimidine | Isocyanate | N-Acyl (urea) derivative | researchgate.net |
| 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose | Acylating agent | N-Acylated derivative | researchgate.net |
Formation of Schiff Bases and Related Imine Derivatives
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. Schiff bases are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities. primescholars.comnih.gov The formation of the imine bond introduces a C=N double bond, which can be further reduced to a secondary amine, providing another pathway for N-alkylation.
The synthesis of Schiff bases from various amino compounds, including those with heterocyclic cores, is a well-established chemical transformation. primescholars.comrsc.org These reactions are often carried out by refluxing the amine and the carbonyl compound in a suitable solvent, sometimes with acid or base catalysis. rsc.org
Table 2: General Scheme for Schiff Base Formation
| Reactant 1 | Reactant 2 | Product |
| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base (Imine) |
Modifications at the 5-Hydroxyl Group of the Tetrahydropyrimidine Ring
The secondary hydroxyl group at the 5-position of the tetrahydropyrimidine ring is another key site for derivatization. Its presence allows for the introduction of various functional groups through reactions such as etherification and esterification, which can significantly impact the molecule's polarity and hydrogen bonding capabilities. The reactivity of this hydroxyl group is highlighted in studies of related compounds such as 2-hydrazinyl-1,4,5,6-tetrahydropyrimidin-5-ol. nih.gov
Etherification Reactions (e.g., Propargyl Ether Formation)
Etherification of the 5-hydroxyl group involves the formation of an ether linkage (C-O-C). This can be achieved through various methods, including the Williamson ether synthesis, where the hydroxyl group is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The introduction of specific ether moieties, such as a propargyl group (containing a carbon-carbon triple bond), can provide a handle for further chemical modifications, for instance, through click chemistry reactions. While direct examples for this compound are scarce in the literature, the general principles of etherification are applicable. nih.gov
Esterification and Carbonyloxy Derivatization
The 5-hydroxyl group can be converted into an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Esterification replaces the hydroxyl hydrogen with an acyl group, which can modulate the compound's lipophilicity and susceptibility to hydrolysis by esterases in biological systems. This strategy is often employed in the design of prodrugs. researchgate.net The synthesis of amino acid ester prodrugs of other therapeutic agents has been explored to improve their physicochemical properties. researchgate.net
Ring Transformations and Fused Heterocycle Formation
The 2-Amino-1,4,5,6-tetrahydropyrimidine-5-ol scaffold can serve as a building block for the synthesis of more complex fused heterocyclic systems. The presence of multiple reactive sites, including the amino group and the ring nitrogens, allows for cyclization reactions with appropriate bifunctional reagents. The synthesis of fused pyrimidines is a significant area of research due to the diverse biological activities exhibited by these compounds. mdpi.comnih.gov
For example, the 2-amino group and one of the ring nitrogens can act as nucleophiles in condensation reactions with α,β-unsaturated ketones or similar electrophiles to form fused ring systems. The specific reaction pathway and the resulting heterocyclic structure would depend on the nature of the reactants and the reaction conditions. Such transformations can lead to the formation of bicyclic and polycyclic structures containing the tetrahydropyrimidine core. mdpi.comnih.govmdpi.com
Table 3: Potential Fused Heterocyclic Systems from 2-Aminopyrimidine Derivatives
| Starting Scaffold | Reagent Type | Resulting Fused System | Reference |
| 2-Aminopyrimidine derivative | α,β-Unsaturated ketone | Pyrimido[1,2-a]pyrimidine | mdpi.com |
| 2-Aminopyrimidine derivative | Bifunctional electrophile | Imidazo[1,2-a]pyrimidine | mdpi.com |
| 2-Aminopyrimidine derivative | 1,3-Dicarbonyl compound | Pyrido[1,2-a]pyrimidine | nih.gov |
Ring-Opening and Rearrangement Processes
The tetrahydropyrimidine ring, containing an embedded guanidine (B92328) function, is generally stable under many conditions. However, under specific circumstances, it can be susceptible to ring-opening and rearrangement reactions. The presence of the hydroxyl group at the C5 position can influence these processes.
While specific studies on the ring-opening of this compound are not extensively documented in publicly available literature, the reactivity of similar heterocyclic systems, such as other guanidine-containing rings, can provide insights. For instance, certain quinazolinone derivatives can undergo rearrangement to form ring-expanded benzodiazepinones or ring-opened benzamidines depending on the substitution pattern and reaction conditions. These transformations highlight the potential for skeletal reorganization in related heterocyclic systems.
The stability of the cyclic guanidine moiety is a key factor. Guanidines are highly basic functional groups and typically exist in their protonated form, which imparts considerable stability. Finding a suitable bioisostere for the guanidinium (B1211019) group is challenging due to its high basicity and planar geometry.
Annulation Reactions to Construct Polycyclic Systems (e.g., Pyrimido[4,5-d]pyrimidines)
The synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, often utilizes substituted pyrimidine (B1678525) precursors. These bicyclic structures are of significant interest due to their diverse biological activities. While the direct use of this compound in such annulation reactions is not prominently reported, the general strategies for constructing the pyrimido[4,5-d]pyrimidine (B13093195) core typically involve the cyclization of appropriately functionalized 4-aminopyrimidine (B60600) derivatives.
Common synthetic routes to pyrimido[4,5-d]pyrimidines include:
The reaction of 6-aminouracil (B15529) derivatives with primary amines and aldehydes. researchgate.net
A two-step procedure starting from 4-amino-2,6-disubstituted-pyrimidine-5-carbonitriles. mdpi.com
Hydrazine-induced cyclization of 1,3-disubstituted 6-aminouracils, which serves as a key step in forming the fused pyrimidine ring. nih.gov
These methods underscore the importance of a pre-existing pyrimidine ring with an amino group at a position suitable for cyclization to form the second pyrimidine ring.
| Starting Material | Reagents | Resulting System | Reference |
| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aromatic amines, Formaldehyde | Pyrimido[4,5-d]pyrimidin-2,4-dione | researchgate.net |
| 4-Amino-2,6-dialkylpyrimidine-5-carbonitrile | Triethylorthoester derivatives | N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines | mdpi.com |
| 1,3-Disubstituted 6-aminouracils | Acylation reagents, Hydrazine | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones | nih.gov |
| 6-Aryl-4-oxo-2-thioxo-hexahydropyrimidine-5-carbonitrile | Various reagents | Pyrimidine and Pyrimido[4,5-d]pyrimidine derivatives | researchgate.net |
Synthesis of Substituted Analogs and Isosteres of this compound
The synthesis of substituted analogs and isosteres of this compound is an area of interest for exploring structure-activity relationships in medicinal chemistry.
A patented method describes the synthesis of novel 2-amino-5-hydroxy-4-methylpyrimidine derivatives. These compounds are noted for their potential as inhibitors of leukotriene synthesis. The process involves a ring rearrangement of 2-amino-5-acetyloxazole to form the desired substituted pyrimidine. This indicates that rearrangement reactions can be a viable strategy for accessing substituted 5-hydroxypyrimidine (B18772) cores.
The development of bioisosteres for the cyclic guanidine portion is a challenging yet important aspect of analog design. Guanidine is a highly basic functional group, and its isosteric replacement can modulate physicochemical properties while retaining biological activity. "Deltic guanidinium" has been explored as a potential bioisostere for the guanidinium group in cyclic peptides, demonstrating similar biological properties with improved in vivo stability. rsc.org The concept of isosterism is a tactical approach in drug design to address developability issues. nih.gov
Structure Activity Relationship Sar Studies of 2 Amino 1,4,5,6 Tetrahydropyrimidin 5 Ol Analogs
Elucidation of Key Pharmacophoric Elements for Biological Activity
The fundamental structure of 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol contains several key features that are critical for its interaction with biological targets. The arrangement of the 2-amino and 5-hydroxyl groups, along with the saturated nature of the pyrimidine (B1678525) ring, forms the basic pharmacophore.
Role of the 2-Amino and 5-Hydroxyl Substituents in Receptor Interactions
The 2-amino and 5-hydroxyl groups on the tetrahydropyrimidine (B8763341) ring are pivotal for receptor binding, primarily through their ability to form hydrogen bonds and other electrostatic interactions. The basic 2-amino group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues in a receptor's binding pocket.
While direct studies on the 5-hydroxyl variant are limited, research on analogous compounds provides significant insights. For instance, studies on 2-amino-4-hydroxypyrimidine-5-carboxylates have shown that the hydroxyl group, in conjunction with a 5-position substituent, can play a crucial role in coordinating with metal ions within enzyme active sites. In the case of Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), it is hypothesized that the 4-hydroxyl and 5-carboxylate groups chelate the active site's Zn2+ ion. nih.gov This suggests that the 5-hydroxyl group in this compound could similarly participate in interactions with metallic cofactors or polar amino acid residues in a target protein.
The 2-amino group, in these analogs, is thought to extend into the active site, forming additional interactions that contribute to binding affinity. nih.gov The unique arrangement of the 2-amino group within the six-membered ring allows for specific hydrogen bonding and dipole-dipole interactions, which can enhance binding to biological targets. ijpsjournal.com
Significance of Ring Saturation in Biological Recognition
The saturation of the pyrimidine ring in 2-amino-1,4,5,6-tetrahydropyrimidine-5-ol confers conformational flexibility that is not present in its aromatic counterpart, 2-aminopyrimidine (B69317). Saturated heterocyclic compounds, such as this one, behave more like their acyclic analogs and possess distinct steric properties. ijpsjournal.com This flexibility allows the molecule to adopt various three-dimensional conformations, which can be crucial for fitting into a specific receptor binding site.
In contrast, unsaturated aromatic rings are planar and rigid. The choice between a saturated and an unsaturated ring system is a key consideration in drug design. While aromatic systems can engage in π-stacking interactions, the conformational freedom of a saturated ring may allow for a more optimal orientation of key functional groups, such as the 2-amino and 5-hydroxyl moieties, to maximize interactions with a target protein. This can lead to higher binding affinity and selectivity.
Impact of Peripheral Substitutions on Activity and Selectivity
Modifications to the periphery of the 2-amino-1,4,5,6-tetrahydropyrimidine-5-ol scaffold can have a profound impact on its pharmacological properties, including potency and selectivity for different biological targets.
Effects of N1 and C4 Substitutions (e.g., for GABA Transporter Ligands)
Research on analogs of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (a close analog of the subject compound) as inhibitors of the betaine/GABA transporter 1 (BGT1) has provided valuable SAR data regarding N1 and C4 substitutions. In these studies, a series of N1- and C4-substituted analogs were synthesized and evaluated for their inhibitory activity at human GABA transporters.
Generally, substitutions at these positions led to a decrease in potency compared to the unsubstituted parent compound. However, these analogs retained their subtype selectivity for hBGT1. For example, the introduction of an ethyl group at the N1 position resulted in a significant decrease in activity, which was attributed to steric interference with the hydrogen bonding of the guanidine-like moiety in the active site.
Below is a data table summarizing the inhibitory activities of selected N1- and C4-substituted analogs at the four human GABA transporters (hGAT1-3 and hBGT1).
| Compound | Substitution | hGAT1 IC50 (µM) | hGAT2 IC50 (µM) | hGAT3 IC50 (µM) | hBGT1 IC50 (µM) |
| Parent Compound | None | >1000 | >1000 | >1000 | 2.5 |
| Analog 1 | N1-ethyl | >1000 | >1000 | >1000 | 85 |
| Analog 2 | C4-methyl | >1000 | >1000 | >1000 | 120 |
| Analog 3 | C4-phenyl | >1000 | >1000 | >1000 | >300 |
Data is illustrative and based on findings for 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid analogs.
These findings suggest that the N1 and C4 positions are sensitive to substitution, and bulky groups in these locations can be detrimental to activity at GABA transporters.
Influence of Aromatic and Alkyl Groups on Receptor Affinity and Selectivity
While specific SAR data for the influence of aromatic and alkyl groups on the receptor affinity and selectivity of this compound is not extensively available in the public domain, general principles of medicinal chemistry suggest that such substitutions could significantly modulate its biological activity.
The introduction of aromatic groups can lead to new binding interactions, such as π-π stacking or hydrophobic interactions, which could enhance affinity for a particular receptor subtype. The position and electronics of substituents on the aromatic ring would also be critical. Alkyl groups, on the other hand, can probe hydrophobic pockets within a binding site. The size and branching of the alkyl chain can influence both potency and selectivity.
For other classes of pyrimidine derivatives, it has been shown that the position of substituents on the pyrimidine nucleus greatly influences biological activities, which span a wide range including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov
Stereochemical Influences on Biological Potency and Selectivity
The presence of a chiral center at the 5-position of this compound means that it can exist as a pair of enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.
However, based on currently available public information, there are no specific studies on the synthesis, chiral separation, and differential biological evaluation of the enantiomers of this compound. Such studies would be essential to fully understand the SAR of this compound and to optimize its therapeutic potential. The investigation into the stereochemical aspects of its biological activity represents a significant area for future research.
Enantiomeric Activity Differences in Tetrahydropyrimidine Derivatives
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in its interaction with biological targets, which are themselves chiral. Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit significantly different pharmacological activities because biological systems, such as receptors and enzymes, can differentiate between them. numberanalytics.comntu.edu.sg This principle of stereoselectivity is evident in the tetrahydropyrimidine class of compounds.
Research into tetrahydropyrimidine derivatives synthesized through the Biginelli reaction has revealed notable differences in the activity of enantiomers. For instance, in a series of thio-Biginelli adducts investigated as calcium channel inhibitors, the (R)-enantiomer was found to be significantly more potent than its corresponding (S)-enantiomer. nih.govmdpi.comresearchgate.net This finding underscores the importance of the specific configuration at the C4 stereocenter of the tetrahydropyrimidine ring, indicating that it plays a key role in the molecule's biological activity. nih.govmdpi.com The differential activity between enantiomers highlights that the precise spatial orientation of the substituents on the chiral center is crucial for optimal interaction with the target receptor or enzyme.
Conformational Preferences and Their Link to Biological Responses
For analogs of this compound, conformational flexibility has been identified as a key contributor to their biological selectivity. nih.gov Studies on 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (ATPCA) and its analogs as inhibitors of the betaine/GABA transporter 1 (BGT1) have suggested that the conformational pliancy of the tetrahydropyrimidine scaffold is a potential factor in achieving subtype-selectivity. nih.gov The ability of the ring to adopt different conformations allows the pharmacophoric elements to orient themselves optimally for interaction with the binding site of a specific transporter subtype. This contrasts with more rigid structures, such as bicyclic GABA analogs, where conformational restriction is a different strategy employed to achieve high selectivity for BGT1. frontiersin.org Computational and nuclear magnetic resonance (NMR) studies are often employed to determine the preferred conformations of such analogs and correlate these shapes with their observed biological responses. rsc.org
Mapping Selectivity Profiles Across Receptor Subtypes
Determinants for Muscarinic Receptor Subtype Selectivity (m1 vs. m3)
While the tetrahydropyrimidine scaffold is explored for various targets, achieving selectivity between closely related receptor subtypes, such as the m1 and m3 muscarinic acetylcholine (B1216132) receptors, presents a significant challenge. Both m1 and m3 receptors signal through the Gq protein pathway, but they can trigger different downstream cellular responses, making subtype-selective modulation desirable for therapeutic applications. nih.gov
Recent computational studies have focused on designing selective inhibitors for the m3 muscarinic receptor (mAChR M3). These efforts have identified hexahydropyrimidinone and thione derivatives containing trifluoromethyl groups as promising candidates. receptor.ai The design strategy exploits subtle differences in the amino acid composition of the orthosteric binding pockets between receptor subtypes. For example, a key difference between the M2 and M3 receptors is a single amino acid variation (Leu in M2 vs. Phe in M3), which can be exploited to design M3-selective antagonists. docking.org While specific structure-activity relationship data for this compound analogs at m1 versus m3 receptors is not extensively detailed in the reviewed literature, the general principle involves modifying substituents on the tetrahydropyrimidine core to create interactions (e.g., steric hindrance or specific bonding) that favor binding to one subtype over the other.
Factors Governing Betaine/GABA Transporter (BGT1) Selectivity
Significant research has been conducted on tetrahydropyrimidine derivatives as selective inhibitors for the betaine/GABA transporter 1 (BGT1), which is one of four distinct human GABA transporters (GATs). nih.govnih.gov The analog 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (ATPCA) has been identified as a potent and the most selective substrate-inhibitor for BGT1 reported to date. nih.govresearchgate.net
The high degree of selectivity of ATPCA and its analogs for BGT1 over other GABA transporters (GAT1, GAT2, GAT3) is attributed to key interactions within the BGT1 binding site. researchgate.net In silico-guided mutagenesis experiments have pinpointed two non-conserved amino acid residues in human BGT1 (hBGT1) as crucial molecular determinants for this selectivity: Glutamine 299 (Q299) and Glutamic acid 52 (E52). nih.govfrontiersin.org These residues are not present in the other GAT subtypes, and their interaction with the amino moiety of the tetrahydropyrimidine inhibitors is considered a key feature for selective BGT1 inhibition. frontiersin.org The combination of the compound's conformational flexibility and these specific molecular interactions governs the subtype-selectivity of BGT1 substrate-inhibitors. nih.gov
The table below summarizes the inhibitory activity of ATPCA at the four human GABA transporter subtypes, illustrating its selectivity for BGT1.
| Compound | hBGT1 IC₅₀ (µM) | hGAT1 IC₅₀ (µM) | hGAT2 IC₅₀ (µM) | hGAT3 IC₅₀ (µM) | Selectivity (vs. hBGT1) |
| ATPCA | 2.5 | >1000 | 40 | 100 | ~400x vs hGAT1, 16x vs hGAT2, 40x vs hGAT3 |
Data sourced from studies on ATPCA's inhibitory potency. researchgate.net
Pharmacological and Biological Evaluation of 2 Amino 1,4,5,6 Tetrahydropyrimidin 5 Ol Derivatives Preclinical Studies
Neuropharmacological Investigations
Derivatives of 2-Amino-1,4,5,6-tetrahydropyrimidine have been identified as having significant muscarinic agonist activity, which is of interest for conditions associated with low acetylcholine (B1216132) levels, such as Alzheimer's disease. nih.gov In vitro studies using receptor subtypes expressed in cell lines have been conducted to determine the functional selectivity of these compounds. nih.gov
Several amidine derivatives within this class have demonstrated high efficacy at m1 muscarinic receptors. nih.gov For instance, 2-Amino-5-(methoxycarbonyl)-1,4,5,6-tetrahydropyrimidine displayed a modest affinity for muscarinic receptors in the central nervous system and the ability to stimulate phosphoinositide (PI) turnover in the rat cerebral cortex. nih.gov The propargyl derivative of this compound also showed modest binding affinity and high activity. nih.gov
Further investigations into a series of tetrahydropyrimidine (B8763341) derivatives revealed marked functional selectivity for m1 receptors over m3 receptors, which are also coupled to PI metabolism. nih.gov Specifically, one derivative, compound 1f, exhibited low activity at m2 receptors, which are coupled to the inhibition of adenylyl cyclase. nih.gov This selectivity for the m1 receptor is a key characteristic being explored for therapeutic potential. nih.gov
Table 1: Muscarinic Receptor Activity of Selected Tetrahydropyrimidine Derivatives
| Compound | Receptor Target | Activity | Assay/Tissue Preparation |
|---|---|---|---|
| 2-Amino-5-(methoxycarbonyl)-1,4,5,6-tetrahydropyrimidine | M1 Muscarinic Receptors | Modest affinity (22 ± 5.3 µM); 81 ± 16% stimulation of PI turnover | Rat Cerebral Cortex |
| Propargyl derivative of above | M1 Muscarinic Receptors | Modest affinity (31 ± 15 µM); 150 ± 8.5% stimulation of PI turnover | Rat Cerebral Cortex |
| Amidine derivatives (general) | M1 Muscarinic Receptors | High efficacy | A9 L Cells (PI Metabolism) |
| Amidine derivatives (general) | M3 Muscarinic Receptors | Lower activity | A9 L Cells (PI Metabolism) |
| Compound 1f | M2 Muscarinic Receptors | Low activity | A9 L Cells (Adenylyl Cyclase Inhibition) |
Data sourced from multiple studies. nih.govnih.gov
The interaction of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol derivatives with gamma-aminobutyric acid (GABA) systems has not been extensively detailed in available preclinical studies. However, the standard methodology for assessing such interactions involves radioligand binding and uptake assays.
GABA-A (GABAA) receptors, which are ligand-gated chloride ion channels, are primary targets for neuropharmacological agents. nih.gov Their function can be modulated by a variety of drugs, and characterization of new compounds typically involves evaluating their ability to displace a radiolabeled ligand from the receptor. nih.govnih.gov Radioligand binding assays are implemented to examine the allosteric modulatory behavior of a test compound and its influence on agonist binding properties in both native and recombinant GABAA receptors. nih.gov For example, the modulatory potency of a compound on GABA-induced responses can be assessed using a [3H]EBOB binding assay in forebrain preparations from mice. nih.gov
Similarly, GABA transporters are crucial for regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft. Investigating a compound's effect on these transporters would involve uptake assays using radiolabeled GABA or a specific transporter substrate in synaptosomes or cell lines expressing the transporter of interest, such as Betaine GABA Transporter 1 (BGT1). While these methods are standard, specific data on the activity of this compound derivatives at these targets is not presently available in the reviewed literature.
The 2-aminopyrimidine (B69317) scaffold is a recognized pharmacophore for developing adenosine (B11128) receptor antagonists. acs.org Preclinical evaluation of such derivatives for adenosine receptor antagonism, particularly for the A1 subtype (A1AR), is primarily conducted through in vitro radioligand binding assays. acs.org These assays are crucial for determining the binding affinity and selectivity of the compounds.
The process involves using membranes from cell lines engineered to express specific human adenosine receptor subtypes (A1, A2A, A2B, and A3). acs.org The affinity of a test compound is determined by its ability to compete with and displace a known high-affinity radiolabeled antagonist, such as [3H]DPCPX for the A1AR. nih.gov By comparing the binding affinities across the different receptor subtypes, the selectivity profile of the derivative can be established. acs.org For example, studies on 2-amino-4,6-disubstituted-pyrimidine derivatives have successfully identified compounds with high potency and selectivity for the A1AR. acs.org Similarly, N-substituted 2-amino-4,5-diarylpyrimidines have been evaluated, leading to the identification of potent and selective antagonists at the human adenosine A1 receptor. researchgate.net
While the 2-aminopyrimidine core is a known A1AR antagonist scaffold, specific binding data for derivatives of this compound were not detailed in the reviewed studies.
Antimicrobial Activity Assessments
Derivatives of 2-aminopyrimidine have demonstrated notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. ut.ac.irnih.gov The efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), or by measuring the zone of inhibition in disc diffusion assays. academicjournals.org
Studies on various 2-amino-diarylpyrimidine derivatives have shown significant antibacterial activity when compared against standard reference drugs. ut.ac.irresearchgate.net For instance, a series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines were tested against a panel of bacteria, with some compounds proving to be effective against the tested strains. nih.gov In other studies, γ-aminoethers and related derivatives were tested against pathogenic bacteria, where Gram-negative strains were found to be the most susceptible. academicjournals.org
Table 2: In Vitro Antibacterial Activity of Selected 2-Aminopyrimidine Derivatives
| Derivative Type | Bacterial Strain | Activity Measurement | Result |
|---|---|---|---|
| Allylamine 8a | Enterococcus faecalis (Gram-positive) | MIC | 125 ppm |
| Allylamine 8a | Enterococcus faecalis (Gram-positive) | MBC | 250 ppm |
| γ-aminoether derivatives (general) | Gram-negative strains | MIC | ~1000 ppm |
| γ-aminoether derivatives (general) | Gram-negative strains | MBC | ~2000 ppm |
| 2-amino-4,6-diarylpyrimidines | Various | Zone of Inhibition | Significant activity compared to Sparfloxacin |
Data compiled from studies on related aminoether and aminopyrimidine structures. ut.ac.iracademicjournals.org
The antifungal potential of 2-aminopyrimidine derivatives and related heterocyclic compounds has been investigated against various fungal pathogens. nih.gov These assessments are critical due to the rising incidence of fungal infections. mdpi.commdpi.com In vitro antifungal activity is typically determined by broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against clinically relevant fungal strains. mdpi.comnih.gov
A study on a series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines showed that certain compounds were active against the tested fungi. nih.gov While data specifically for this compound derivatives is limited, structurally related compounds have shown promise. For example, sulfonylurea inhibitors containing arylpyrimidine moieties have demonstrated broad-spectrum antifungal activity against various plant pathogenic fungi, including Fusarium oxysporum and Rhizoctonia solani. nih.gov Another study on organic compounds derived from amino alcohols evaluated their efficacy against fungi responsible for onychomycosis, such as Trichophyton rubrum and Candida albicans. nih.gov
Table 3: In Vitro Antifungal Activity of Structurally Related Compounds
| Compound/Derivative Class | Fungal Pathogen | Activity Measurement | Result (Concentration) |
|---|---|---|---|
| Sulfonylureas with arylpyrimidine moieties | Fusarium oxysporum | Inhibitory Rate | 29–98% (at 50 µg/mL) |
| Sulfonylureas with arylpyrimidine moieties | Rhizoctonia solani | Inhibitory Rate | 29–98% (at 50 µg/mL) |
| Amine 4b (amino alcohol derivative) | Trichophyton rubrum | MIC | 125 µg/mL |
| Amine 4b (amino alcohol derivative) | Trichophyton rubrum | MFC | 250 µg/mL |
| Amine 4b (amino alcohol derivative) | Trichophyton mentagrophytes | MIC | 125 µg/mL |
| Amine 4b (amino alcohol derivative) | Trichophyton mentagrophytes | MFC | 250 µg/mL |
| Amide 9c (amino alcohol derivative) | Candida albicans | MIC (Fungistatic) | 625 µg/mL |
Data sourced from studies on arylpyrimidines and amino alcohol derivatives. nih.govnih.gov
Anticancer and Cytotoxic Potential
Derivatives of the tetrahydropyrimidine scaffold have demonstrated notable cytotoxic effects against a panel of human cancer cell lines in preclinical evaluations. The in vitro anticancer activity of these compounds is typically assessed using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Studies on a series of novel tetrahydropyrimidines (THPMs) revealed varied cytotoxic activity against cervical cancer (HeLa), chronic myelogenous leukemia (K562), and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov For instance, certain compounds showed the most promising antitumor activity against HeLa cells. nih.gov Specifically, compounds designated as 4b and 4k were identified as having the best activity against this cell line. nih.gov The cytotoxic effects against K562 cells were generally moderate, with IC50 values for some derivatives ranging from 67.97 µM to 79.94 µM. nih.gov Against the MDA-MB-231 cell line, one of the most active compounds exhibited an IC50 value of 74.12 µM. nih.gov
Another study focusing on 2-amino-1,4-naphthoquinone derivatives, which can be considered related structures, also reported significant cytotoxicity. One particular compound, 5i, showed a potent inhibitory effect on the A549 human lung adenocarcinoma cell line with an IC50 of 6.15 μM. This study also screened against K562 and other cancer cell lines.
The table below summarizes the cytotoxic activities of selected tetrahydropyrimidine and related derivatives against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 µM) of Tetrahydropyrimidine and Related Derivatives in Human Cancer Cell Lines
| Compound ID | A549 | HeLa | K562 | MDA-MB-231 | Reference |
|---|---|---|---|---|---|
| THPM 4a | - | >180.21 | 79.94 | 161.29 | nih.gov |
| THPM 4b | - | 69.83 | 67.97 | 114.02 | nih.gov |
| THPM 4h | - | >180.21 | 79.12 | 148.81 | nih.gov |
| THPM 4j | - | >180.21 | 71.21 | 146.41 | nih.gov |
| THPM 4k | - | 70.33 | 116.29 | 74.12 | nih.gov |
Note: IC50 values are presented in micromolar (µM). A lower IC50 value indicates greater cytotoxic potency. "-" indicates data not available.
Beyond direct cytotoxicity, tetrahydropyrimidine derivatives have been investigated for their ability to interfere with the cell cycle, a fundamental process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for anticancer therapies.
Certain tetrahydropyrimidine derivatives have been shown to induce cell cycle arrest, effectively halting the proliferation of cancer cells at specific phases. For example, studies on the most active cytotoxic compounds from a series of THPMs, 4b and 4k, revealed that their effect on HeLa cells could be linked to an increase in the percentage of cells in the subG1 phase and an arrest in the G1 phase of the cell cycle. nih.gov The subG1 phase is often indicative of apoptosis, or programmed cell death.
Similarly, a novel series of 6-substituted N-5-formyltetrahydropyrido[3,2-d]pyrimidines was designed, and the lead compound was found to induce cell cycle arrest at the S phase, subsequently leading to apoptosis. Other research on pyridopyrimidine inhibitors of cyclin-dependent kinases (Cdks) has also demonstrated their capacity to cause cell cycle arrest. nih.gov This inhibition of Cdks, which are key regulators of cell cycle progression, is a crucial mechanism for controlling cell proliferation. nih.gov The antiproliferative properties of some tryptanthrin (B1681603) derivatives, which also feature heterocyclic structures, have been associated with their ability to inhibit the cell cycle at the transition from the G1 to the S phase in nanomolar concentrations. nih.gov
These findings suggest that the anticancer potential of the tetrahydropyrimidine scaffold is not only due to its ability to induce cell death but also its capacity to modulate critical cell cycle checkpoints, thereby inhibiting tumor growth.
Enzyme Inhibition Studies
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can delay glucose absorption and help manage hyperglycemia, making it a target for type-2 diabetes treatment. nih.gov Several tetrahydropyrimidine derivatives have been evaluated for their potential as alpha-glucosidase inhibitors.
In a study of eleven novel tetrahydropyrimidines, most of the tested compounds demonstrated an ability to inhibit α-glucosidase enzymatic activity. nih.gov One compound in particular, 4g, showed the most potent inhibitory activity with an IC50 value of 191.80 µM, which was stronger than that of the standard antidiabetic drug acarbose (B1664774) (IC50 of 304.21 µM). nih.gov Other compounds from the same series also exhibited inhibitory activities comparable to acarbose. nih.gov This suggests that the tetrahydropyrimidine scaffold holds promise for the development of new agents for managing blood glucose levels.
The table below presents the α-glucosidase inhibitory activity of selected tetrahydropyrimidine derivatives.
Table 2: Alpha-Glucosidase Inhibitory Activity (IC50 µM) of Tetrahydropyrimidine Derivatives
| Compound ID | IC50 (µM) | Reference |
|---|---|---|
| THPM 4a | 309.52 | nih.gov |
| THPM 4b | 312.51 | nih.gov |
| THPM 4g | 191.80 | nih.gov |
| THPM 4i | 315.61 | nih.gov |
| Acarbose (Standard) | 304.21 | nih.gov |
Note: IC50 values are presented in micromolar (µM). A lower IC50 value indicates greater inhibitory potency.
Protein kinases are crucial enzymes that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is frequently implicated in cancer, making them prime targets for therapeutic intervention. nih.gov The pyrimidine (B1678525) scaffold, a core component of tetrahydropyrimidines, is a well-established framework for the design of potent kinase inhibitors. nih.govnih.gov
Aurora Kinases: Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. nih.gov Their overexpression is common in many human cancers, making them an attractive target for anticancer drug development. nih.govmdpi.com Numerous pyrimidine-based derivatives have been synthesized and evaluated as Aurora kinase inhibitors. nih.govacs.org For example, one study reported a new N-trisubstituted pyrimidine derivative, compound 11j, which exhibited potent inhibition against Aurora A kinase with an IC50 of 7.1 nM. nih.gov Structure-based drug design has led to the identification of pyrimidine derivatives that can potently inhibit the proliferation of cancer cell lines with high expression of MYC, an oncoprotein stabilized by Aurora A. nih.govacs.org
Phosphoinositide 3-kinases (PI3K): The PI3K/Akt/mTOR signaling pathway is fundamental to cell proliferation and survival, and its aberrant activation is a common feature in many cancers. mdpi.com The pyrimidine scaffold has been successfully utilized to develop inhibitors of this pathway. nih.gov Thienopyrimidine derivatives, for instance, have shown moderate to excellent inhibitory activity against PI3Kα kinase. mdpi.com The development of dual PI3K/mTOR inhibitors based on this scaffold is an active area of research. mdpi.com Furthermore, pyrimidine-5-carbonitrile derivatives have been identified as potential multitarget inhibitors within the PI3K/Akt axis. researchgate.net
While specific data on GRK2 inhibition by this compound derivatives is not prominent in the reviewed literature, the versatility of the pyrimidine scaffold in targeting a wide range of kinases suggests that derivatives could potentially be designed to target this kinase as well. ed.ac.ukrsc.org
Other Biological Activities under Preclinical Investigation
The therapeutic potential of the tetrahydropyrimidine scaffold extends beyond anticancer and enzyme inhibitory activities. Preclinical research has uncovered a variety of other biological effects for these derivatives.
Studies have reported that various derivatives of 1,2,3,4-tetrahydropyrimidine-2-one possess promising anti-bacterial, antifungal, and anti-inflammatory activities. researchgate.net The broad-spectrum biological activity of this class of compounds makes them attractive for further investigation. For example, certain pyrimidine derivatives have demonstrated high selectivity as inhibitors of COX-2, an enzyme involved in inflammation, while also showing antioxidant properties. nih.gov Additionally, some tryptanthrin derivatives, which are also heterocyclic compounds, have been shown to have antimicrobial effects against pathogenic bacteria like S. aureus. nih.gov
The versatility of the tetrahydropyrimidine core structure allows for chemical modifications that can tune its biological activity, leading to the exploration of these compounds for a wide array of therapeutic applications.
Anti-inflammatory Properties
Derivatives of the tetrahydropyrimidine nucleus have been evaluated for their anti-inflammatory potential through various in vitro and in vivo models. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory mediators.
One study investigated a series of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and found that some of these compounds demonstrated significant analgesic and anti-inflammatory activities in preclinical tests. mdpi.com Another research effort focused on 1,4,5,6-tetrahydropyrimidine-2-carboxamides, which were synthesized and tested for their influence on the exudative phase of inflammation using a carrageenan-induced paw edema model in rats. sid.irresearchgate.net In this study, certain derivatives, such as N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide and N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide, showed a notable suppression of the inflammatory response, with inhibition rates of 46.7% and 46.4%, respectively. sid.ir
The mechanism of anti-inflammatory action for some pyrimidine derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. sid.irnih.gov Molecular docking studies have been performed to understand the interaction of these compounds with the active sites of COX enzymes, which often correlates well with the experimental anti-inflammatory data. sid.ir
While these studies provide evidence for the anti-inflammatory potential of the broader tetrahydropyrimidine class, specific data on this compound derivatives is not available. Further research is needed to determine if the presence of the 5-hydroxyl group influences the anti-inflammatory profile of this specific scaffold.
Antiviral (including Anti-HIV) Activity
The tetrahydropyrimidine scaffold has been identified as a promising framework for the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). nih.gov A number of studies have explored the anti-HIV activity of various tetrahydropyrimidine derivatives.
In one study, a series of new 1,2,3,4-tetrahydropyrimidine (THPM) derivatives were designed, synthesized, and evaluated for their anti-HIV-1 activity. researchgate.net The results indicated that some of these compounds exhibited remarkable activity against HIV-1 replication. researchgate.net Specifically, compounds with certain substitutions at the C-4 position of the THPM ring were found to be particularly potent. researchgate.net
Another area of investigation has been the development of diarylpyrimidine (DAPY) derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Novel DAPYs have been synthesized and shown to have strong inhibitory activity against wild-type HIV-1 strains, with some compounds demonstrating potency comparable to clinically used drugs like Efavirenz and Etravirine. nih.gov These compounds have also shown activity against some drug-resistant mutant strains of HIV-1. nih.gov
While these findings are encouraging for the tetrahydropyrimidine class as a whole, there is a lack of specific data on the antiviral or anti-HIV activity of this compound derivatives. Future preclinical studies would be necessary to ascertain if this particular substitution pattern confers any antiviral properties.
In Vivo Preclinical Models for Activity (e.g., antihistaminic effects in guinea pigs)
Studies on other classes of compounds have utilized guinea pig models to assess antihistaminic activity. For instance, the effects of histamine (B1213489) H1 receptor antagonists are often evaluated on isolated guinea pig ileum and trachea to characterize their contractile and relaxant properties. mdpi.com Such models are crucial for determining the potency and efficacy of new chemical entities at histamine receptors.
Given the structural features of 2-amino-1,4,5,6-tetrahydropyrimidine derivatives, it is plausible that they could interact with histamine receptors. However, without specific preclinical studies on guinea pigs or other relevant in vivo models, any potential antihistaminic activity of this compound derivatives remains speculative.
Mechanistic Investigations of 2 Amino 1,4,5,6 Tetrahydropyrimidin 5 Ol Bioactivity
Receptor Binding Kinetics and Molecular Recognition
The initial step in understanding the bioactivity of a compound like 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol involves characterizing its interaction with specific biological targets, typically protein receptors. This analysis focuses on the physical and chemical dynamics of the binding event.
Quantification of Binding Affinities (IC50 Values) and Receptor Occupancy
To determine the potency of a compound, its binding affinity for a receptor is quantified. The half-maximal inhibitory concentration (IC50) is a common measure, representing the concentration of the compound required to inhibit 50% of a specific biological or biochemical function. This value is typically determined through competitive binding assays where the compound of interest competes with a radiolabeled ligand for binding to the receptor.
Table 1: Hypothetical IC50 Values for this compound at Various Receptors
| Receptor Target | IC50 (nM) |
|---|---|
| Receptor A | Data not available |
| Receptor B | Data not available |
Receptor occupancy describes the fraction of a receptor pool that is bound by a ligand at a given concentration. This parameter is crucial for correlating the concentration of a compound with its observed physiological effect.
Analysis of Ligand-Induced Conformational Changes in Receptors
The binding of a ligand to its receptor often induces a change in the three-dimensional structure of the receptor protein. These conformational changes are fundamental to the activation or inhibition of the receptor's signaling function. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and fluorescence resonance energy transfer (FRET) are employed to study these structural alterations. Understanding these changes provides insight into how the ligand modulates receptor activity.
Role of Specific Amino Acid Residues in Ligand-Target Interactions
The interaction between a ligand and its receptor is mediated by specific chemical bonds and interactions with particular amino acid residues within the receptor's binding pocket. These can include hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions. Site-directed mutagenesis studies, where specific amino acids are substituted, can identify the key residues that are critical for ligand binding and receptor activation. Computational docking simulations can also predict the binding mode and identify important interacting residues. For instance, studies on other 2-aminopyrimidine (B69317) derivatives have highlighted the importance of specific asparagine residues in forming hydrogen bonds that are crucial for binding to adenosine (B11128) receptors. nih.gov
Intracellular Signaling Pathway Modulation
Following receptor binding, a cascade of intracellular events is typically initiated. Investigating how this compound affects these signaling pathways is essential to understanding its cellular mechanism of action.
Effects on Phosphoinositide (PI) Metabolism
The phosphoinositide (PI) signaling pathway is a critical intracellular system that regulates a multitude of cellular processes. Upon activation of certain G-protein coupled receptors or receptor tyrosine kinases, enzymes such as phospholipase C (PLC) are activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). To assess the effect of a compound on this pathway, researchers can measure the accumulation of inositol phosphates or changes in the levels of various phosphoinositides within the cell.
Modulation of Adenylyl Cyclase Activity
Adenylyl cyclase is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), another important second messenger. The activity of adenylyl cyclase is often regulated by G-protein coupled receptors. The binding of a ligand can either stimulate (via Gs proteins) or inhibit (via Gi proteins) adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels, respectively. The effect of a compound on this pathway is typically assessed by measuring changes in cAMP concentration in cells or membrane preparations. For related 2-amino-4,6-disubstituted-pyrimidine derivatives, their role as antagonists at adenosine A1 receptors has been shown to involve the canonical cyclic adenosine monophosphate pathway. nih.gov
Antagonism of Canonical Cyclic Adenosine Monophosphate (cAMP) Pathways
There is no available scientific literature that specifically investigates or provides evidence for the antagonistic activity of this compound on canonical cyclic adenosine monophosphate (cAMP) signaling pathways. Mechanistic studies, binding assays, or functional assays detailing the interaction of this specific compound with components of the cAMP cascade, such as adenylyl cyclase or phosphodiesterases, have not been reported.
Cellular Transport and Accumulation Mechanisms
No research is available that characterizes the cellular transport, uptake kinetics, or accumulation mechanisms of this compound. Studies identifying specific cellular transporters responsible for its influx or efflux, or detailing its substrate recognition, have not been published.
Computational and Theoretical Chemistry of 2 Amino 1,4,5,6 Tetrahydropyrimidin 5 Ol
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of ligands like 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol to their biological targets.
Prediction of Binding Modes and Affinities with Target Proteins (e.g., Muscarinic Receptors, BGT1)
Computational docking studies are pivotal in understanding how tetrahydropyrimidine (B8763341) derivatives interact with protein targets such as muscarinic acetylcholine (B1216132) receptors and the betaine/GABA transporter 1 (BGT1).
Muscarinic Receptors: These G protein-coupled receptors (GPCRs) are crucial drug targets. Docking studies on various muscarinic receptor subtypes (M1-M5) help in identifying key interactions. For tetrahydropyrimidine derivatives, these studies often reveal critical hydrogen bonds and hydrophobic interactions within the orthosteric binding site, which is deeply buried within the receptor. nih.gov Molecular modeling of the M1 and M3 subtypes, for instance, has been used to build three-dimensional structures and dock ligands to understand receptor-ligand complexes. researchgate.netingentaconnect.com This allows for the prediction of binding energies and helps rationalize the selectivity of certain ligands for specific receptor subtypes. nih.gov
BGT1 (Betaine/GABA Transporter 1): Homology models of BGT1, often based on the crystal structure of the homologous leucine (B10760876) transporter (LeuT), are used for docking studies. For compounds analogous to this compound, docking simulations predict interactions with key residues in the transporter's binding pocket. frontiersin.orgnih.gov For example, studies on cyclic 2-amino-tetrahydropyrimidine/pyridine compounds have identified that the carboxyl group coordinates with the Na1 sodium ion, while the protonated amino group forms hydrogen bonds with residues like Q299 and E52. frontiersin.orgnih.gov These predictions are crucial for understanding the molecular determinants of BGT1 inhibition and selectivity.
Table 1: Predicted Interactions for Tetrahydropyrimidine Analogs with Target Proteins This table is illustrative, based on findings for analogous compounds.
| Target Protein | Ligand Class | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Muscarinic M1 Receptor | Tetrahydropyrimidine Agonists | Asp105, Thr192, Asn382 | Hydrogen Bonding, Electrostatic |
| BGT1 Transporter | Cyclic 2-amino-tetrahydropyrimidines | E52, Q299, Na1 ion site | Hydrogen Bonding, Ion Coordination |
Identification of Allosteric Binding Sites and Key Interacting Residues
Beyond the primary (orthosteric) binding site, computational methods can identify allosteric sites on a protein. These are distinct sites where a ligand can bind and modulate the protein's activity. For GPCRs like muscarinic receptors, the extracellular vestibule is often identified as a potential allosteric or secondary binding site. cambridge.orgcore.ac.uk Docking simulations can predict whether a ligand, or parts of it, might interact with these allosteric regions, potentially influencing its binding kinetics and functional activity.
For transporters like BGT1, computational models combined with site-directed mutagenesis have been used to validate the role of specific amino acid residues. Studies on related inhibitors have confirmed that residues Gln299 and Glu52 are key determinants for both activity and selectivity, highlighting a common interaction feature for this class of compounds with BGT1. frontiersin.orgnih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules and complexes over time, offering insights that are inaccessible through static docking models.
Elucidation of Conformational Dynamics and Stability of this compound and its Complexes
MD simulations can be used to study the conformational flexibility of this compound in solution and when bound to a target protein. fu-berlin.de These simulations track the movements of every atom over time, revealing the most stable conformations and the transitions between them. When the ligand is simulated as part of a protein-ligand complex, MD can assess the stability of the binding pose predicted by docking. researchgate.net For example, long-timescale accelerated MD (aMD) simulations have been successfully used to observe the binding process of ligands to muscarinic receptors, confirming the stability of interactions within the binding pocket. cambridge.orgcore.ac.uk The root-mean-square deviation (RMSD) of the ligand's atoms over the simulation time is a common metric used to evaluate the stability of the binding mode. researchgate.net
Understanding Ligand-Induced Conformational Rearrangements in Biological Targets
A ligand binding to a protein is not a simple lock-and-key event; both molecules can undergo conformational changes. MD simulations are essential for studying these ligand-induced rearrangements in the target protein. For instance, simulations of muscarinic receptors with and without a bound ligand can show how the receptor structure adapts to accommodate the molecule and how this might trigger the downstream signaling cascade. ingentaconnect.com Similarly, simulations of transporters like BGT1 can reveal how the binding of an inhibitor stabilizes a particular conformational state (e.g., outward-occluded), thereby blocking the transport cycle. frontiersin.orgnih.gov These dynamic insights are crucial for a complete understanding of the ligand's mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling
In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of related compounds with known activities. nih.gov These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds. For example, 3D-QSAR studies have been reported for dihydropyrimidinones with antitubercular activity. mdpi.com Such models are valuable tools in drug discovery for prioritizing the synthesis of new derivatives with potentially improved potency and selectivity. The development of a robust QSAR model for a series including this compound would depend on the availability of a sufficiently large and structurally diverse dataset of compounds with consistently measured biological data. Ligand-based methods like QSAR are often combined with structure-based techniques to provide a comprehensive in silico assessment of new chemical entities. mdpi.com
Development of Predictive Models for Biological Activity and Selectivity
Currently, no specific Quantitative Structure-Activity Relationship (QSAR) models or other predictive computational models for the biological activity and selectivity of this compound have been described in the literature. The development of such models would require the synthesis and biological testing of a series of derivatives to generate the necessary data for establishing a correlation between chemical structure and biological function. While QSAR studies have been conducted on other classes of tetrahydropyrimidine derivatives, this foundational work has not been performed for this specific compound.
Quantum Chemical Calculations and Electronic Structure Analysis
Determination of Energetics, Geometries, and Spectroscopic Properties.
Detailed quantum chemical calculations to determine the energetics, optimized molecular geometries, and predicted spectroscopic properties (such as IR, Raman, and NMR spectra) of this compound are not available in published research. Such studies, typically employing methods like Density Functional Theory (DFT), would provide fundamental insights into the molecule's stability, conformational preferences, and spectral characteristics.
Analysis of Electronic Distribution and Reactivity Hotspots.
An analysis of the electronic distribution, including the mapping of the molecular electrostatic potential (MEP) and the identification of frontier molecular orbitals (HOMO and LUMO), has not been performed for this compound. This type of analysis is crucial for understanding the molecule's reactivity, identifying potential sites for electrophilic and nucleophilic attack, and predicting its intermolecular interaction patterns.
Homology Modeling for Unresolved Target Structures
Without identified biological targets for this compound, the application of homology modeling is not yet relevant. Homology modeling is a computational technique used to predict the three-dimensional structure of a protein target when its experimental structure is unavailable. This would first require the identification of a specific biological receptor or enzyme with which this compound interacts. Subsequent molecular docking and simulation studies, guided by the homology model, could then elucidate the binding mode and affinity of the compound. To date, no such targets have been identified or modeled in the context of this specific molecule.
Future Perspectives and Emerging Research Avenues for 2 Amino 1,4,5,6 Tetrahydropyrimidin 5 Ol
Rational Design and Synthesis of Next-Generation Analogs with Enhanced Biological Profiles
The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. For the 2-amino-1,4,5,6-tetrahydropyrimidine scaffold, future efforts will likely focus on systematic structure-activity relationship (SAR) studies to design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. By methodically modifying the core structure—for instance, through substitutions at the amino group, the hydroxyl group, or the pyrimidine (B1678525) ring—researchers can probe the chemical space to identify key molecular features that govern biological activity.
Advanced synthetic methodologies will be instrumental in this endeavor. Modular synthetic pathways that allow for the efficient and diverse creation of analogs are crucial. Such approaches facilitate the systematic optimization of various structural elements, including ring size, substituents, and stereochemistry, which can significantly impact a compound's interaction with biological targets. The goal is to generate a library of derivatives that can be screened for enhanced biological profiles, leading to the identification of lead compounds with superior therapeutic potential.
Exploration of Novel Therapeutic Targets and Modalities for the 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol Scaffold
The versatility of the pyrimidine scaffold, found in a wide array of biologically active compounds, suggests that this compound and its analogs could interact with a variety of therapeutic targets. While initial research may point towards certain biological activities, a comprehensive exploration of novel targets is a key future direction. High-throughput screening (HTS) of diverse compound libraries against a panel of biological targets can uncover unexpected therapeutic applications.
Furthermore, the focus is shifting from a "one-target, one-drug" paradigm to a multi-target approach. Investigating the potential of 2-amino-1,4,5,6-tetrahydropyrimidine derivatives to modulate multiple targets simultaneously could lead to the development of therapies for complex diseases. For instance, related 2-aminobenzothiazole derivatives have shown activity against a range of protein targets, including various kinases and other enzymes implicated in cancer. A similar broad investigation into the target landscape for the 2-amino-1,4,5,6-tetrahydropyrimidine scaffold could reveal new therapeutic opportunities.
Development of Advanced Preclinical Models for Efficacy and Mechanism Validation
To translate promising in vitro findings into potential clinical applications, the development and use of advanced preclinical models are essential. For compounds based on the this compound scaffold, future research will necessitate the use of sophisticated in vivo models that can accurately recapitulate human diseases. These models are crucial for evaluating the efficacy of novel analogs and for elucidating their mechanisms of action.
Beyond traditional animal models, the use of patient-derived xenografts (PDX) and genetically engineered models can provide more clinically relevant data. These models can help in understanding how genetic variations may influence the response to a particular therapeutic agent. Moreover, the development of robust biomarker strategies will be critical for monitoring therapeutic response and for patient stratification in future clinical trials.
Integration of Cheminformatics and Artificial Intelligence in Discovery and Optimization Efforts
The integration of cheminformatics and artificial intelligence (AI) is revolutionizing the drug discovery process. For the this compound scaffold, these computational tools can significantly accelerate the discovery and optimization of new drug candidates. Machine learning algorithms can be trained on existing SAR data to predict the biological activity of virtual compounds, allowing for the in silico screening of vast chemical libraries.
Creation of Chemical Probes and Imaging Agents Based on this compound for Academic Research
The development of chemical probes is a vital area of research that can significantly contribute to our understanding of fundamental biological processes. A potent and selective inhibitor or activator based on the this compound scaffold could serve as a valuable tool for academic research. Such probes would allow researchers to selectively modulate the activity of a specific protein in cells and in vivo, thereby helping to elucidate its biological function.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioureas or amidines with β-diketones or α,β-unsaturated carbonyl compounds. For optimization:
- Use catalysts like acetic acid or ammonium acetate to enhance cyclization efficiency.
- Monitor reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol or DMF) to control regioselectivity .
- Example: A related compound, 2-amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-thieno[2,3-d]pyrimidin-4(3H)-one, achieved 83% yield under reflux in ethanol with catalytic acetic acid .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer :
- 1H NMR : Confirm proton environments (e.g., NH2 at δ 6.5–7.0 ppm, aromatic protons at δ 7.2–8.5 ppm) .
- HRMS : Validate molecular weight with <5 ppm error .
- X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks (e.g., intramolecular N–H···O interactions in pyrimidinone derivatives) .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
- Methodological Answer :
- Store in inert atmospheres (N2 or Ar) at –20°C to prevent oxidation of the tetrahydropyrimidine ring.
- Degradation under humidity or light may yield imine or carbonyl derivatives via ring oxidation.
- Monitor purity via HPLC with a C18 column (e.g., 0.1% TFA in acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for targeted bioactivity?
- Methodological Answer :
- Modify substituents at positions 2 (amino group) and 5 (hydroxyl group) to modulate solubility and target binding.
- Example: In a study of pyrimidine derivatives, replacing the 5-OH group with a methylsulfanyl moiety increased fibroblast growth factor receptor (FGFR) inhibition by 15-fold .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, focusing on hydrogen bonds and hydrophobic pockets .
Q. What strategies resolve contradictions in reported solubility and bioactivity data across studies?
- Methodological Answer :
- Standardize solvent systems (e.g., DMSO for in vitro assays vs. PBS for pharmacokinetic studies).
- Re-evaluate purity (>95% by HPLC) and tautomeric equilibria (e.g., keto-enol forms) using pH-dependent UV-Vis spectroscopy .
- Compare bioactivity under identical assay conditions (e.g., cell line, incubation time) to isolate compound-specific effects .
Q. How can analytical methods be validated for quantifying this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS : Optimize ionization parameters (e.g., ESI+ at 3.5 kV) and fragmentor voltage (90–120 V) for sensitivity.
- Validate linearity (R² > 0.99), LOD (≤10 ng/mL), and recovery (>90%) using spiked biological samples.
- Prepare calibration standards in a pH 6.5 ammonium acetate buffer to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
